Cas no 1701898-42-1 (3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo-)

3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo- 化学的及び物理的性質
名前と識別子
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- 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo-
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- インチ: 1S/C8H12BrNOS/c1-5(3-10)8(11)6-2-7(9)12-4-6/h2,4-5,8,11H,3,10H2,1H3
- InChIKey: FSBSPICGAPFNRT-UHFFFAOYSA-N
- ほほえんだ: C(C1=CSC(Br)=C1)(O)C(C)CN
3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682245-1.0g |
3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |
1701898-42-1 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-682245-0.25g |
3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |
1701898-42-1 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-682245-5.0g |
3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |
1701898-42-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-682245-0.5g |
3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |
1701898-42-1 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-682245-0.05g |
3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |
1701898-42-1 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-682245-0.1g |
3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |
1701898-42-1 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
Enamine | EN300-682245-2.5g |
3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |
1701898-42-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-682245-10.0g |
3-amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |
1701898-42-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 |
3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo- 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo-に関する追加情報
Comprehensive Analysis of 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo- (CAS No. 1701898-42-1)
The compound 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo- (CAS No. 1701898-42-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. With its unique structural features, including a thiophene ring and a bromo substituent, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its amino-methyl-ethyl side chain, which can enhance binding affinity to biological targets.
In recent years, the demand for heterocyclic compounds like 3-Thiophenemethanol derivatives has surged, driven by their role in developing novel therapeutics. A trending topic in organic chemistry is the exploration of sustainable synthesis methods, and this compound aligns well with such initiatives. Its bromo-functionalized thiophene core is particularly valuable for cross-coupling reactions, a hot topic in catalytic chemistry. Users frequently search for terms like "thiophene-based drug intermediates" or "bromo-substituted heterocycles," reflecting the growing interest in this niche.
The α-(2-amino-1-methylethyl) moiety in CAS 1701898-42-1 introduces chirality, making it relevant to asymmetric synthesis—a key area in modern medicinal chemistry. This feature is often highlighted in searches related to "chiral building blocks for pharmaceuticals." Additionally, the compound’s solubility and stability under physiological conditions are frequently discussed, as these properties are critical for drug formulation and delivery systems.
From an industrial perspective, 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo- is synthesized via multi-step protocols involving halogenation and amination reactions. Optimizing these processes for high yield and low environmental impact is a recurring theme in academic and patent literature. Searches for "green chemistry approaches to thiophene derivatives" or "scalable synthesis of bromo-thiophenes" underscore this trend.
Beyond pharmaceuticals, this compound’s electronic properties make it a candidate for organic electronics, such as OLEDs or conductive polymers. The thiophene-bromo interaction is known to influence charge transport, a topic frequently queried in materials science forums. Its potential in photovoltaic applications is also being explored, aligning with the global push for renewable energy solutions.
Quality control of CAS 1701898-42-1 involves advanced analytical techniques like HPLC, NMR, and mass spectrometry, ensuring compliance with regulatory standards. Queries such as "analytical methods for thiophene purity" or "spectroscopic characterization of bromo-heterocycles" reflect the technical rigor required in handling this compound.
In summary, 3-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-bromo- represents a multifaceted tool for researchers across disciplines. Its integration into drug development pipelines and advanced materials highlights its enduring relevance. As innovation in catalysis and sustainable chemistry progresses, this compound is poised to remain at the forefront of scientific inquiry.
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